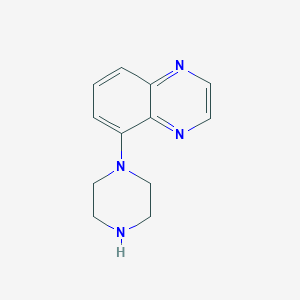

5-(1-Piperazinyl)-quinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N4 |

|---|---|

Molecular Weight |

214.27 g/mol |

IUPAC Name |

5-piperazin-1-ylquinoxaline |

InChI |

InChI=1S/C12H14N4/c1-2-10-12(15-5-4-14-10)11(3-1)16-8-6-13-7-9-16/h1-5,13H,6-9H2 |

InChI Key |

CKJBQNUWRDPXBA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=NC=CN=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 5 1 Piperazinyl Quinoxaline and Analogous Quinoxaline Piperazine Derivatives

Classical and Modern Synthetic Approaches to the Quinoxaline (B1680401) Core with Piperazine (B1678402) Linkages

The construction of piperazinyl-quinoxalines can be broadly categorized into methods that first form the quinoxaline core followed by the introduction of the piperazine moiety, and those that build the entire scaffold in a more convergent manner.

Cyclocondensation Reactions for Quinoxaline Formation

The most fundamental and widely used method for constructing the quinoxaline ring is the cyclocondensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. mdpi.com This versatile reaction allows for the synthesis of a wide array of substituted quinoxalines. The reaction is often catalyzed by acids and can be performed under various conditions, including at room temperature, under reflux, or with microwave assistance. mdpi.comresearchgate.net For the synthesis of precursors to 5-(1-piperazinyl)-quinoxaline, a substituted o-phenylenediamine is typically employed.

Recent advancements have focused on making this classical reaction more environmentally friendly. Green chemistry approaches have utilized catalysts such as ceric ammonium (B1175870) nitrate (B79036) (CAN) in water, polymer-supported sulphanilic acid, and various reusable solid acid catalysts. nih.govresearchgate.net These methods often offer advantages such as shorter reaction times, milder conditions, and easier product isolation. For instance, the use of TiO2-Pr-SO3H in ethanol (B145695) has been shown to produce quinoxaline derivatives in high yields within minutes. mdpi.com

Nucleophilic Aromatic Substitution Strategies for Piperazine Introduction on the Quinoxaline Nucleus

Once the quinoxaline core is established, a common strategy for introducing the piperazine moiety is through nucleophilic aromatic substitution (SNAr). This reaction typically involves a quinoxaline bearing a leaving group, such as a halogen (e.g., chlorine), at the desired position, which is then displaced by piperazine. nih.govarabjchem.org

For example, 2,3-dichloroquinoxaline (B139996) can be selectively reacted with piperazine derivatives. researchgate.netarabjchem.org The reaction conditions often involve heating the reactants in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate. Microwave-assisted SNAr reactions have also been developed to shorten reaction times. The regioselectivity of the substitution can be influenced by the electronic nature of other substituents on the quinoxaline ring. researchgate.net For instance, an electron-withdrawing group at a specific position can activate a particular carbon atom towards nucleophilic attack. researchgate.net

In some cases, a sequential substitution approach is used, where one halogen on a dihaloquinoxaline is first replaced, followed by the substitution of the second halogen, allowing for the synthesis of unsymmetrically substituted quinoxalines. arabjchem.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination) for Piperazinyl-Quinoxaline Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool for the formation of C-N bonds, including the linkage between a quinoxaline core and a piperazine ring. dntb.gov.uanih.govnih.gov This method is especially useful for coupling piperazines to haloquinoxalines that may be less reactive under traditional SNAr conditions.

The Buchwald-Hartwig amination typically employs a palladium catalyst, such as Pd₂(dba)₃, in combination with a suitable phosphine (B1218219) ligand, like BINAP, and a base, such as sodium tert-butoxide (t-BuONa). nih.govresearchgate.net The reaction is generally carried out in an inert solvent like toluene (B28343) at elevated temperatures. nih.govresearchgate.net This methodology has been successfully applied to synthesize a variety of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives. nih.govnih.gov

One-Pot Multicomponent Reactions for Scaffold Assembly

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like piperazinyl-quinoxalines from simple starting materials in a single synthetic operation. nih.govrsc.org These reactions are advantageous as they can reduce the number of purification steps, save time, and minimize waste.

A notable example is the one-pot, three-component reaction for the synthesis of 2-(piperazin-1-yl)quinoxaline (B1600499) derivatives. nih.govrsc.org This reaction can involve the condensation of o-phenylenediamine, a 1,2-dicarbonyl compound, and a piperazine derivative, often facilitated by a catalyst. Modified Friedländer annulation protocols have also been adapted for the one-pot synthesis of quinolines bearing piperazinyl substituents, a strategy that could potentially be applied to quinoxaline synthesis. nih.gov

Green Chemistry Approaches in Piperazinyl-Quinoxaline Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. For the synthesis of piperazinyl-quinoxalines, green chemistry principles have been applied in several ways.

The use of water as a solvent, employment of reusable catalysts, and microwave-assisted synthesis are key green strategies. nih.govrsc.org For instance, the synthesis of quinoxaline derivatives has been achieved using recyclable catalysts in aqueous media. nih.gov Furthermore, one-pot syntheses, as mentioned earlier, are inherently greener as they reduce the number of steps and the use of solvents and reagents. nih.govrsc.org The development of nanocatalysts, such as hercynite sulfaguanidine-SA, for one-pot multicomponent reactions represents a significant advancement in the green synthesis of 2-(piperazin-1-yl)quinoxaline derivatives. nih.govrsc.orgresearchgate.net

Regioselectivity and Stereochemical Considerations in Synthesis

The synthesis of specifically substituted quinoxalines, such as 5-(1-piperazinyl)-quinoxaline, requires careful control of regioselectivity. When using unsymmetrical o-phenylenediamines or 1,2-dicarbonyl compounds in cyclocondensation reactions, the formation of isomeric products is possible. The regiochemical outcome is often influenced by the electronic and steric properties of the substituents on the starting materials. nih.gov

In nucleophilic aromatic substitution and cross-coupling reactions, the position of the leaving group on the quinoxaline ring dictates the point of piperazine attachment. The synthesis of 7-(piperazin-1-yl)-quinoxaline-2-carbonitrile 1,4-dioxide, for example, highlights the regioselective substitution of a chlorine atom, which is influenced by the presence of an electron-withdrawing group at another position on the ring. researchgate.net

Stereochemical considerations become important when chiral piperazine derivatives are used, or when the final quinoxaline-piperazine product possesses stereocenters. The synthesis of such compounds may require the use of chiral starting materials, chiral catalysts, or separation of enantiomers or diastereomers.

Scale-Up and Process Chemistry Methodologies for Research Quantities

The transition from small-scale laboratory synthesis, often focused on producing milligram quantities for initial biological screening, to the production of larger research quantities (gram to kilogram scale) presents a distinct set of challenges. Medicinal chemistry routes, while effective for rapid analog generation, are frequently not optimized for efficiency, cost, or scalability. acs.org Therefore, robust process chemistry methodologies are essential to ensure the reliable and safe production of 5-(1-piperazinyl)-quinoxaline and its analogs for advanced preclinical studies. The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction, which requires careful optimization of multiple parameters to be viable on a larger scale.

The core of the synthesis for this class of compounds is the SNAr reaction between a halo-quinoxaline, typically 5-chloroquinoxaline (B1297631) or 5-fluoroquinoxaline, and piperazine. The pyrazine (B50134) ring within the quinoxaline core is electron-withdrawing, which activates the halogen atom at the C5-position for nucleophilic attack by the amine. pressbooks.pubnih.gov While this reaction is generally feasible, its efficiency on a larger scale is highly dependent on the reaction conditions. Key challenges during scale-up include managing reaction exotherms, minimizing the formation of by-products, ensuring complete conversion, and developing purification strategies that avoid laborious and costly chromatographic methods. acs.org

A significant by-product in this synthesis is the formation of a dimeric species, where two molecules of the halo-quinoxaline react with one molecule of piperazine at both nitrogen atoms. To mitigate this, process chemistry approaches often employ a large excess of piperazine (e.g., 8 equivalents) to statistically favor the mono-substitution product. mdpi.com However, this necessitates an efficient method for removing the excess piperazine during workup.

Optimization of the SNAr reaction is a critical step in developing a scalable process. This involves a systematic evaluation of solvents, bases, temperatures, and reaction times. For instance, in analogous SNAr reactions for preparing related heterocyclic structures, a detailed optimization revealed significant variations in yield and reaction time based on these parameters. researchgate.net Solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly used. The choice of base is also crucial, with non-nucleophilic organic or inorganic bases being preferred to avoid competing reactions. Studies have shown that strong bases like potassium tert-butoxide (t-BuOK) can provide higher yields compared to alternatives such as lithium bis(trimethylsilyl)amide (LiHMDS) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net

To accelerate reaction times, especially for less reactive substrates, thermal heating is employed. However, prolonged heating can lead to degradation and the formation of impurities. Microwave-assisted synthesis has emerged as a powerful tool in process development to rapidly screen conditions and accelerate reaction rates, often leading to higher yields in significantly shorter times compared to conventional heating. researchgate.net For example, a reaction that required 12 hours under conventional heating could be completed in 40 minutes using microwave irradiation at an elevated temperature, with a near-quantitative yield. researchgate.net

The table below illustrates a typical optimization process for a nucleophilic aromatic substitution reaction, demonstrating the impact of varying reaction parameters on product yield.

| Entry | Solvent | Base | Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | DMF | t-BuOK | Conventional | 55 | 12 h | 45 |

| 2 | Dioxane | t-BuOK | Conventional | 55 | 12 h | 62 |

| 3 | THF | t-BuOK | Conventional | 55 | 12 h | 75 |

| 4 | THF | LiHMDS | Conventional | 55 | 12 h | 55 |

| 5 | THF | DBU | Conventional | 55 | 12 h | 35 |

| 6 | THF | t-BuOK | Microwave | 95 | 40 min | 96 |

Data in this table is representative of optimization studies for SNAr reactions as described in the literature. researchgate.net

Finally, purification is a major hurdle in process chemistry. While laboratory-scale synthesis relies heavily on silica (B1680970) gel chromatography, this method is not economically viable for large quantities. Scalable purification techniques focus on crystallization, salt formation, or extraction to isolate the final product in high purity. mdpi.com The development of a robust crystallization procedure is often a key goal of process chemistry research for these compounds.

Molecular and Cellular Pharmacology of 5 1 Piperazinyl Quinoxaline Derivatives

Investigation of Receptor Binding Profiles and Ligand Interactions

The versatility of the 5-(1-piperazinyl)-quinoxaline scaffold allows for its interaction with multiple neurotransmitter systems. By modifying substituents on both the quinoxaline (B1680401) and piperazine (B1678402) rings, researchers have been able to tune the affinity and selectivity of these compounds for various receptors, leading to the development of highly specific molecular probes and potential therapeutic agents.

Derivatives of the piperazine-quinoxaline core have been shown to possess high affinity for the Gamma-Aminobutyric Acid Type A (GABA(A))/benzodiazepine receptor complex. Specifically, a series of imidazo[1,5-a]quinoxaline (B8520501) piperazine ureas has been developed and investigated for their modulatory effects. These compounds bind to the receptor complex and exhibit a wide range of efficacies, from inverse agonists to full agonists.

Many analogues within this class were identified as partial agonists. This modulation of the GABA(A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, is consistent with potential anticonvulsant and anxiolytic-like properties. The introduction of the piperazine substituent was noted to confer favorable pharmacokinetic properties, allowing for excellent drug levels and a long duration of action in the central nervous system. From this research, two partial agonist compounds were identified as having good activity in preclinical anxiolytic models with minimal side effects typically associated with benzodiazepines.

The 5-(1-piperazinyl)-quinoxaline framework is a key feature in ligands targeting serotonin (B10506) (5-HT) receptors. Research into arylpiperazines has demonstrated their interaction with various 5-HT1 receptor subtypes. A notable derivative, CGS 12066 (7-trifluoromethyl-4-(4-methyl-1-piperazinyl)-pyrrolo[1,2-a] quinoxaline), has been identified as a potent and selective ligand.

CGS 12066 acts as a full agonist at the 5-HT1B receptor and is reported to be equipotent at 5-HT1B and 5-HT1D receptors. Its selectivity profile is significant, showing a 10-fold preference for the 5-HT1B receptor over the 5-HT1A subtype and a 1000-fold selectivity over 5-HT2C receptors. This level of selectivity makes compounds like CGS 12066 valuable tools for elucidating the specific physiological roles of the 5-HT1B and 5-HT1D receptor subtypes.

| Compound | Receptor Target(s) | Activity | Selectivity Profile |

| CGS 12066 | 5-HT1B, 5-HT1D | Full Agonist | Equipotent at 5-HT1B and 5-HT1D. 10-fold selective over 5-HT1A; 1000-fold selective over 5-HT2C. |

The 5-HT3 receptor, a ligand-gated ion channel, exists as both a homomeric (5-HT3A) and a heteromeric (5-HT3AB) pentamer. Developing ligands that can discriminate between these subtypes at the orthosteric binding site has been a significant challenge. Quinoxaline-based compounds have emerged as the first series of ligands capable of this differentiation.

A fragment screening study identified 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline (B141808) (VUF10166) as a key compound, displaying an 83-fold higher binding affinity for the 5-HT3A receptor compared to the 5-HT3AB receptor. Subsequent exploration starting from VUF10166 led to the development of a series of derivatives with tuned selectivity. This research demonstrated that subtle molecular changes, such as the modification of a single atom, could significantly alter the selectivity profile. For example, 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline showed an 11-fold selectivity for the 5-HT3A receptor, whereas 2-(4-methylpiperazin-1-yl)quinoxaline exhibited an 8.3-fold selectivity for the heteromeric 5-HT3AB receptor. These compounds represent novel molecular tools for studying the distinct physiological roles of 5-HT3 receptor subtypes.

| Compound | 5-HT3A Selectivity | 5-HT3AB Selectivity |

| VUF10166 | 83-fold preference | |

| 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline | 11-fold preference | |

| 2-(4-methylpiperazin-1-yl)quinoxaline | 8.3-fold preference |

While research on the direct interaction of 5-(1-piperazinyl)-quinoxaline with adenosine (B11128) receptors is limited, studies on related quinoxaline scaffolds have shown activity at this receptor family. For instance, derivatives based on the 1,2,4-triazolo[1,5-a]quinoxaline (TQX) scaffold have been investigated as antagonists for the A3 adenosine receptor.

Some of these TQX derivatives demonstrated high affinity for the human A3 adenosine receptor (hA3AR) and, in some cases, selectivity against the A1 and A2A subtypes. Although these compounds lack the specific piperazinyl moiety at the 5-position, this research indicates that the broader quinoxaline structure can be adapted to target adenosine receptors. Further investigation is required to determine if the 5-(1-piperazinyl)-quinoxaline core can be optimized to create potent and selective ligands for the A1 and A2A adenosine receptor subtypes.

Quinoxaline derivatives have been identified as high-affinity antagonists of the strychnine-insensitive glycine (B1666218) binding site, which is a co-agonist site on the N-Methyl-D-Aspartate (NMDA) receptor. This receptor is a crucial excitatory neurotransmitter receptor in the brain. The binding of these quinoxaline compounds to the glycine site inhibits the function of the NMDA receptor. This antagonistic action suggests a mechanism by which these compounds can modulate glutamatergic neurotransmission.

Enzyme Inhibition and Protein Target Modulation Studies

Beyond receptor interactions, 5-(1-piperazinyl)-quinoxaline derivatives have been shown to modulate the activity of various enzymes and other protein targets. The quinoxaline nucleus is recognized as a key starting point for the development of protein kinase inhibitors.

Quinoxaline derivatives have been identified as selective, ATP-competitive inhibitors for a range of protein kinases. These include:

Vascular Endothelial Growth Factor Receptor (VEGFR)

Platelet-Derived Growth Factor Receptor (PDGFR)

Proto-oncogene tyrosine-protein kinase (Src)

Epidermal Growth Factor Receptor (EGFR)

Janus Kinase receptor (JAK-2)

FMs-related tyrosine kinase 3 (FLT-3)

Cyclin-dependent kinases (CDK1, 2, 4, 6)

Akt kinases

Furthermore, a series of novel pyrrolo[1,2-a]quinoxaline-based derivatives were identified as potent and selective activators of Sirt6, a sirtuin deacetylase involved in various cellular processes. In a different context, piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives were evaluated for their ability to inhibit the drug efflux activity of CaCdr1p and CaMdr1p, which are multidrug transporters in the pathogenic yeast Candida albicans. Several compounds in this series acted as dual inhibitors of these transporters, with some showing a synergistic effect with the antifungal drug fluconazole (B54011), indicating a potential for chemosensitization.

Inhibition of Multidrug Efflux Transporters (e.g., CaCdr1p, CaMdr1p) in Pathogenic Microorganisms

Derivatives of 5-(1-Piperazinyl)-quinoxaline have been identified as potent inhibitors of multidrug efflux transporters in pathogenic microorganisms, such as Candida albicans. These transporters, including CaCdr1p (a member of the ATP-binding cassette superfamily) and CaMdr1p (a member of the Major Facilitator Superfamily), are primary contributors to the development of multidrug resistance (MDR), a significant challenge in treating fungal infections.

In a study investigating two series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives, researchers evaluated their ability to inhibit the drug efflux activity of CaCdr1p and CaMdr1p transporters that were overexpressed in a Saccharomyces cerevisiae strain. The inhibitory activity was assessed by monitoring the efflux of the fluorescent substrate Nile Red. Out of twenty-nine synthesized compounds, a remarkable twenty-three derivatives demonstrated dual inhibitory activity against both CaCdr1p and CaMdr1p.

Further investigation revealed that some compounds exhibited selective inhibition. For instance, compounds 1c and 1f showed weak but exclusive inhibition of CaCdr1p, while compounds 1d and 1q exclusively impacted CaMdr1p. The study also highlighted the potential for these derivatives to act as chemosensitizers. In combination with fluconazole, an established antifungal agent, compounds 1d and 1f produced a synergistic effect in yeast strains overexpressing the CaMdr1p transporter, indicating their potential to reverse fluconazole resistance.

| Compound | Target Transporter(s) | Activity Profile | Additional Notes |

|---|---|---|---|

| Multiple (23 compounds) | CaCdr1p and CaMdr1p | Dual Inhibitors | Compounds 1u, 1w, and 2e showed intermediate potency. |

| 1c, 1f | CaCdr1p | Exclusive (Weak) Inhibitor | Compound 1f showed a synergistic effect with fluconazole. |

| 1d, 1q | CaMdr1p | Exclusive Inhibitor | Compound 1d showed a synergistic effect with fluconazole. |

| 1r, 2b | None | Inactive | Showed no activity on either efflux pump. |

c-Kit Tyrosine Kinase Receptor Interactions

The c-Kit tyrosine kinase receptor is a critical protein involved in cellular signaling pathways that regulate cell survival, proliferation, and differentiation. Mutations leading to constitutive activation of c-Kit are implicated in various cancers, including gastrointestinal stromal tumors (GIST). Consequently, c-Kit is a significant target for anticancer drug development.

Novel 2-piperazinyl quinoxaline derivatives have been investigated for their potential as anticancer agents, with research suggesting their interaction with the c-Kit receptor. In a study involving newly synthesized 2-piperazinyl quinoxaline hybrids containing isatin-based moieties, several compounds exhibited excellent anti-proliferative activities against human ovarian and colon cancer cell lines.

Molecular docking and dynamics simulations were employed to understand the mechanism of action. The results suggested that these hybrid compounds can effectively fit within the catalytic cavity of the c-Kit tyrosine kinase receptor. Specifically, compounds N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-chloro-1-H-indole,2,3-dion-3-metformin (4c) and N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-bromo-1-H-indole,2,3-dion-3-metformin (4b) were identified as the most potent anti-proliferative agents, with IC50 values below 1 μM. This suggests that the 2-piperazinyl quinoxaline scaffold is a promising framework for designing targeted c-Kit inhibitors.

P-glycoprotein Binding and Modulation

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that actively transports a wide array of xenobiotics out of cells. Its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy. Therefore, modulators of P-gp are of significant interest in oncology to overcome drug resistance.

Research into 2-piperazinyl quinoxaline derivatives has indicated their potential to interact with and modulate P-gp. Molecular docking studies on novel quinoxaline-containing hybrids revealed that these compounds could likely bind within the binding pocket of P-glycoprotein transporters. This interaction is believed to be a key part of the mechanism behind their observed anti-proliferative activities in cancer cell lines. The ability of these compounds to engage with P-gp suggests they could function as MDR reversal agents, potentially restoring the efficacy of conventional chemotherapeutic drugs that are P-gp substrates.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and various isoforms have become therapeutic targets for conditions like glaucoma, epilepsy, and cancer. The development of isoform-selective CA inhibitors is an active area of research.

While the 5-(1-piperazinyl)-quinoxaline scaffold itself has not been extensively reported as a direct carbonic anhydrase inhibitor in available literature, related heterocyclic structures incorporating piperazine or sulfonamide moieties have shown significant activity. For instance, a compound featuring a benzhydrylpiperazine tail linked to a sulfamoylphenyl group was designed as an effective human carbonic anhydrase (hCA) inhibitor, showing different binding affinities for hCA II and hCA VII isoforms. Similarly, quinazolinone analogs have been reported as competitive inhibitors of both human (hCA-II) and bovine (bCA-II) carbonic anhydrase-II. These findings suggest that the piperazine moiety can be a valuable component in the design of CA inhibitors, although specific studies on its quinoxaline derivatives for this target are less common.

Renin Inhibitory Activity (for related piperazine-containing compounds)

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and renin is the enzyme that controls the first and rate-limiting step of this cascade. As such, direct renin inhibitors are an attractive therapeutic strategy for hypertension.

While direct evidence for the renin inhibitory activity of 5-(1-piperazinyl)-quinoxaline is limited, related compounds containing a central piperidine (B6355638) ring (a similar six-membered nitrogen heterocycle) have been successfully developed as potent oral direct renin inhibitors. An optimization effort starting from a screening hit led to the identification of a 4-hydroxy-3,5-substituted piperidine derivative, compound 31 , with high in vitro potency against human renin and excellent selectivity against other proteases. This compound also demonstrated favorable pharmacokinetic properties, including 60% oral bioavailability in rats and a dose-dependent blood pressure-lowering effect in a transgenic rat model of hypertension. The success of these piperidine-based inhibitors highlights the potential of using six-membered nitrogen heterocycles like piperazine as a central scaffold for designing novel renin inhibitors.

Viral Capping Machinery Targeting (e.g., Chikungunya virus nsP1)

The Chikungunya virus (CHIKV) is a mosquito-borne alphavirus that has caused widespread outbreaks. The viral non-structural protein 1 (nsP1) is an essential enzyme for viral replication, possessing methyltransferase (MTase) and guanylyltransferase (GTase) activities required for forming the 5' cap on the viral RNA. This capping process is vital for protecting the viral genome and ensuring its translation, making nsP1 an attractive target for antiviral drug development.

Several classes of small-molecule inhibitors have been discovered that target the alphavirus capping machinery. These compounds have been shown to specifically inhibit the enzymatic functions of nsP1. For example, the MADTP series of compounds (triazolo[4,5-d]pyrimidin-7(6H)-ones) and the CHVB series have been identified as inhibitors of nsP1's MTase and GTase activities. While these studies have validated the viral capping enzyme as a druggable target, the specific 5-(1-piperazinyl)-quinoxaline scaffold has not been prominently featured among the reported classes of nsP1 inhibitors in the reviewed literature.

Epidermal Growth Factor Receptor (EGFR) Targeting

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein (B1211001) that plays a pivotal role in regulating cell proliferation, growth, and survival. Overexpression or mutation of EGFR is strongly correlated with the progression of several human cancers, making it a key target for cancer therapy.

Quinoxaline derivatives have emerged as a promising class of EGFR inhibitors. Studies on quinoxaline-isoxazole-piperazine conjugates have identified compounds with potent anticancer activity against various human cancer cell lines. Specifically, compound 5e was found to be more potent in inhibiting tyrosine kinase EGFR than the standard drug sorafenib.

Furthermore, a series of quinoxalinone-containing compounds were evaluated as inhibitors of a drug-resistant EGFR mutant (L858R/T790M/C797S). Several of these compounds displayed potent inhibitory activity at the nanomolar level, comparable to the approved drug osimertinib. Molecular dynamics simulations have helped to elucidate the interaction between these inhibitors and the EGFR tyrosine kinase domain, identifying key residues crucial for binding.

| Compound | IC50 (nM) |

|---|---|

| CPD4 | 3.04 ± 1.24 |

| CPD15 | 6.50 ± 3.02 |

| CPD16 | 10.50 ± 1.10 |

| CPD21 | 3.81 ± 1.80 |

| Osimertinib (Reference) | 8.93 ± 3.01 |

Sirtuin 6 (Sirt6) Activation

Derivatives of the quinoxaline scaffold, specifically pyrrolo[1,2-a]quinoxalines, have been identified as the first synthetic activators of Sirtuin 6 (Sirt6). nih.govresearchgate.net Sirt6 is a protein deacylase that plays a crucial role in regulating metabolism, DNA repair, and stress responses. nih.govaging-us.com The activation of Sirt6 by these small molecules is a subject of significant interest for its potential therapeutic applications in age-related diseases and cancer. nih.gov

Biochemical assays have demonstrated that these pyrrolo[1,2-a]quinoxaline (B1220188) derivatives directly bind to the catalytic core of Sirt6 in a substrate-independent manner. nih.gov This binding leads to a potent activation of Sirt6-dependent deacetylation of both peptide substrates and complete nucleosomes. nih.gov The mechanism of this activation has been elucidated through crystal structures of Sirt6 in complex with these activators. nih.gov The findings reveal that the compounds bind to a Sirt6-specific acyl channel pocket, and these structural insights have identified the key interactions necessary for potent Sirt6 activation. nih.gov This provides a structural basis for the further development of more potent and specific Sirt6 activators. nih.gov

Mechanistic studies of Sirt6-catalyzed deacylation involve a series of steps, including the nucleophilic addition of the substrate acyl-oxygen to the nicotinamide (B372718) ribose, forming a C1'-O-alkylamidate intermediate and releasing nicotinamide. nih.gov This is followed by the formation of a 1',2'-cyclic intermediate, which is then hydrolyzed to yield the final deacetylated product. nih.gov The binding of small molecule activators is thought to enhance a catalytic step at or before the release of nicotinamide. nih.gov

NFκB Pathway Modulation (IKKβ inhibition)

The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival, and its dysregulation is implicated in various diseases, including cancer. The IκB kinase (IKK) complex, particularly its IKKβ subunit, is a key upstream regulator of the canonical NF-κB pathway. researchgate.net Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκB proteins, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its target genes. researchgate.net

Certain heterocyclic compounds incorporating a pyrazine (B50134) ring, a core component of the quinoxaline structure, have been identified as potent inhibitors of both IKKα and IKKβ. nih.gov For instance, novel adamantyl arotinoids containing a pyrazine ring linked to a benzoic acid motif have demonstrated strong inhibitory activity against both IKKα and IKKβ. nih.gov One such compound, 2′-Me-5-Cl-AHPN, exhibited an IC50 of 4.75 μM against IKKβ. nih.gov The inhibitory activity of these compounds often correlates with significant cancer cell growth inhibition and the induction of apoptosis. nih.gov While these are not direct 5-(1-piperazinyl)-quinoxaline derivatives, the findings highlight the potential of the broader quinoxaline and pyrazine scaffolds in targeting the IKK/NF-κB pathway.

Mechanistic Elucidation of Biological Activities

Impact on Second Messenger Systems (e.g., cGMP levels, adenylate cyclase activity, inositol (B14025) phosphates production)

The impact of 5-(1-Piperazinyl)-quinoxaline derivatives on second messenger systems has been investigated, revealing modulatory effects on cyclic guanosine (B1672433) monophosphate (cGMP) levels. A study on a series of imidazo[1,5-a]quinoxaline piperazine ureas demonstrated that several analogues were effective in lowering cGMP levels to control values after applied stress. nih.govacs.org This activity was consistent with their observed anxiolytic-like properties. nih.govacs.org

Regarding inositol phosphates production, the activity of piperazine derivatives has been explored at phosphoinositide hydrolysis-linked serotonergic receptors (5-HT2 and 5-HT1c). drugbank.com While some piperazine compounds like quipazine (B1207379) and MK-212 stimulated phosphoinositide hydrolysis, others such as m-Trifluoromethylphenylpiperazine (TFMPP), m-chlorophenylpiperazine (MCPP), and 1-(1-naphthyl)-piperazine (1-NP) acted as antagonists at the cortical 5-HT2 receptor. drugbank.com Notably, TFMPP and MCPP were found to be agonists at the 5-HT1c receptor in the choroid plexus. drugbank.com

Information directly linking 5-(1-Piperazinyl)-quinoxaline derivatives to the modulation of adenylate cyclase activity is not prominently available in the reviewed literature. Adenylyl cyclase 5 (AC5) is a key enzyme in the striatum, responsible for the synthesis of the second messenger cAMP, and its activity is regulated by G-proteins. plos.org

Investigation of DNA-Damaging Properties

Quinoxaline derivatives have been investigated for their potential to interact with and damage DNA, which is a mechanism of action for some anticancer agents. The deoxidation rates of quinoxaline 1,4-dioxides (QdNOs) have been shown to play a critical role in their ability to mediate DNA damage. nih.gov Studies have indicated that a slower deoxidation rate of these compounds is associated with increased DNA damage, suggesting that the parent compounds or their stable metabolites are the genotoxic species. nih.gov

One specific quinoxaline 1,4-di-N-oxide derivative, 7-chloro-3-[[(N,N-dimethylamino)propyl]amino]-2-quinoxalinecarbonitrile 1,4-di-N-oxide hydrochloride (Q-85 HCl), was found to induce DNA damage in Caco-2 cells under both hypoxic and well-oxygenated conditions, as evaluated by the comet assay. nih.gov The DNA damage was dose-dependent, and the repair of this damage was found to be time- and concentration-dependent. nih.gov These findings suggest that the genotoxicity of certain quinoxaline derivatives is a key aspect of their biological activity. nih.gov

Cellular Efficacy in Preclinical Models (e.g., cell-based assays)

The cellular efficacy of 5-(1-Piperazinyl)-quinoxaline derivatives has been extensively evaluated in various preclinical cancer models, demonstrating significant cytotoxic potential against a range of human cancer cell lines.

Novel 1-[(5 or 6-substituted alkoxyquinoxalinyl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives have shown potent anti-tumor activity. cloudfront.net One of the lead compounds from this series, RX-5902, displayed IC50 values ranging from 11 to 21 nM against various human cancer cells. cloudfront.net Another study on novel 2-piperazinyl quinoxaline derivatives containing isatin-based moieties reported potent anti-proliferative agents with IC50 values of less than 1 μM against human ovarian (SKOV3) and colon (HCT116) tumor cell lines. semanticscholar.org

A newly synthesized quinoline (B57606) derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), induced cytotoxicity with IC50 values of 3.3, 23, 3.1, and 9.96 μg/mL against HepG2, HCT-116, MCF-7, and A549 cancer cells, respectively. nih.gov Furthermore, a series of quinoxaline derivatives bearing urea (B33335) and thiourea (B124793) moieties were evaluated, with one compound showing the best anti-cancer activity against HCT116 and MCF-7 cell lines with IC50 values of 2.5 and 9 µM, respectively. nih.gov

The following table summarizes the cytotoxic activity of selected 5-(1-Piperazinyl)-quinoxaline derivatives in various cancer cell lines.

| Compound/Derivative Series | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| RX-5902 | Various Human Cancer Cells | Not Specified | 11 - 21 nM | cloudfront.net |

| 2-piperazinyl quinoxaline-isatin hybrids | SKOV3 | Ovarian | < 1 µM | semanticscholar.org |

| HCT116 | Colon | < 1 µM | ||

| BAPPN | HepG2 | Hepatocellular Carcinoma | 3.3 µg/mL | nih.gov |

| HCT-116 | Colon Carcinoma | 23 µg/mL | ||

| MCF-7 | Breast Cancer | 3.1 µg/mL | ||

| A549 | Lung Cancer | 9.96 µg/mL | ||

| Quinoxaline-urea/thiourea derivative | HCT116 | Colon Carcinoma | 2.5 µM | nih.gov |

| MCF-7 | Breast Cancer | 9 µM | ||

| RB-1 (piperazine-quinoline derivative) | MDA-MB-231 | Breast Cancer | 98.34 µM | derpharmachemica.com |

Modulation of Neurotransmitter Release (e.g., acetylcholine (B1216132), cholecystokinin (B1591339), dopamine (B1211576), GABA, glutamate (B1630785), serotonin)

Derivatives of 5-(1-Piperazinyl)-quinoxaline have been shown to modulate the release and activity of several key neurotransmitters in the central nervous system.

Serotonin: Certain 2-(1-piperazinyl)quinoxalines have demonstrated central serotoninmimetic activity. nih.gov The substitution pattern on the quinoxaline ring influences their activity, with unsubstituted and 3-hydroxy-piperazinylquinoxalines primarily showing serotoninmimetic effects, while the introduction of a 6-substituent tends to enhance serotonin reuptake blocking activity. nih.gov A tetracyclic quinoxaline derivative, ITI-007, has been identified as a potent 5-HT2A antagonist and an inhibitor of the serotonin transporter. acs.org Additionally, certain quinolyl-piperazinyl piperidines act as potent and selective 5-HT(1A) antagonists. nih.gov

Dopamine: A series of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues have been discovered as highly potent dopamine D2/D3 agonists. nih.gov The tetracyclic quinoxaline derivative ITI-007 also acts as a postsynaptic D2 antagonist. acs.org

GABA: A series of imidazo[1,5-a]quinoxaline piperazine ureas have been developed as high-affinity ligands for the γ-aminobutyric acid A (GABAA)/benzodiazepine receptor complex, with efficacies ranging from inverse agonists to full agonists. nih.govacs.org

Acetylcholine: The 5-HT agonist m-chlorophenylpiperazine (mCPP) has been shown to increase the release of acetylcholine (ACh) from the hippocampus, an effect that is suggested to be mediated by 5-HT2C receptors located outside the hippocampus. nih.gov

There is limited direct evidence in the reviewed literature specifically linking 5-(1-Piperazinyl)-quinoxaline derivatives to the modulation of cholecystokinin and glutamate release.

Structure Activity Relationships Sar and Lead Optimization Strategies for 5 1 Piperazinyl Quinoxaline Analogues

Systematic Structural Modifications and Their Impact on Potency and Selectivity

The potency and selectivity of 5-(1-piperazinyl)-quinoxaline derivatives can be finely tuned by making precise chemical alterations at three primary locations: the quinoxaline (B1680401) ring system, the piperazine (B1678402) moiety, and a potential linker region between these two components.

The quinoxaline nucleus serves as a critical pharmacophore, and its substitution pattern significantly influences biological activity. Modifications on both the benzene (B151609) and pyrazine (B50134) portions of the bicyclic system have been explored to modulate potency and selectivity.

Research has shown that the introduction of various substituents can lead to remarkable changes in pharmacological properties. researchgate.net For instance, in a series of 2,3-disubstituted quinoxalines, compounds bearing a tolyl group at the 2-position and a piperazine at the 3-position were synthesized and evaluated. researchgate.net Further modifications, such as the introduction of electron-donating or electron-withdrawing groups on the benzene ring of the quinoxaline, have been shown to positively contribute to the antibacterial activity of quinoxaline sulfonamide derivatives. mdpi.com

In the context of anticancer activity, the position and nature of substituents are crucial. Studies on 2-(benzimidazol-2-yl)-3-arylquinoxalines revealed that the placement of the piperazine moiety at the 6- or 7-position of the quinoxaline ring is a key determinant of cytotoxicity. A mixture of regioisomers with an N-methylpiperazine substituent showed a highly selective cytotoxic effect against human lung adenocarcinoma (A549 cell line). nih.gov This highlights that even the specific location on the benzene ring portion can drastically alter the therapeutic profile. Furthermore, work on 2-piperazinyl quinoxalines as c-Met receptor tyrosine kinase inhibitors has indicated the importance of having a basic, preferably tertiary, nitrogen substituent at the 2-position of the quinoxaline ring. nih.gov

| Substituent Position on Quinoxaline Ring | Substituent Type | Observed Impact on Activity/Selectivity | Reference |

|---|---|---|---|

| Position 2 | Basic tertiary nitrogen | Important for c-Met receptor tyrosine kinase inhibition. | nih.gov |

| Position 2 | Tolyl group | Component of novel antimicrobial agents. | researchgate.net |

| Positions 6 and 7 | N-methylpiperazine | Conferred highly selective cytotoxic effects against lung adenocarcinoma (A549). | nih.gov |

| Benzene Ring | Electron-donating groups | Generally increases antibacterial activity in quinoxaline sulfonamides. | mdpi.com |

The piperazine ring, particularly its distal nitrogen atom (N4), provides a versatile handle for chemical modification to optimize pharmacokinetic and pharmacodynamic properties. The nature of the substituent on this nitrogen is a key driver of potency and target engagement.

In the development of antimicrobial agents, a series of N-Mannich bases were created from a quinoxalinone scaffold and various substituted piperazines. nih.gov The evaluation of these compounds revealed that the substituents on the piperazine ring played a critical role in their biological activity. Specifically, compounds featuring a 4-chlorophenyl or unsubstituted phenyl group on the piperazine nitrogen demonstrated the most potent activity. nih.gov

Similarly, in the design of antitumor agents, 2-(benzimidazol-2-yl)quinoxalines bearing an N-methylpiperazine group exhibited promising activity across a wide range of cancer cell lines with low cytotoxicity against normal cells. nih.gov The presence of the small, basic methyl group on the piperazine nitrogen was integral to this favorable activity profile. Further studies have synthesized novel piperazine analogues incorporating quinoline (B57606) and pyridine (B92270) moieties, where substituents on the piperazine, such as phenyl and nitrophenyl groups, led to the best antioxidant and PLA₂ inhibiting activities. researchgate.net

| Piperazine N4-Substituent | Compound Class | Observed Impact on Activity | Reference |

|---|---|---|---|

| Methyl | Antitumor 2-(benzimidazol-2-yl)quinoxalines | Showed promising activity against a wide range of cancer lines. | nih.gov |

| Phenyl | Antimicrobial quinoxalinones | Contributed to potent leptospirocidal activity. | nih.gov |

| 4-Chlorophenyl | Antimicrobial quinoxalinones | Led to compounds with maximum leptospirocidal activity. | nih.gov |

| Phenyl / Nitrophenyl | Antioxidant quinoline/pyridine conjugates | Resulted in the best antioxidant and PLA₂ inhibiting activities. | researchgate.net |

While the core 5-(1-piperazinyl)-quinoxaline structure involves a direct bond, a common lead optimization strategy involves introducing a linker between the two heterocyclic systems to explore different regions of the target's binding pocket. The length, rigidity, and chemical nature of this linker can profoundly affect the compound's binding affinity and pharmacokinetic properties.

Studies on quinoxaline-piperazine conjugates have explored this concept. For example, a series of quinoxaline-isoxazole-piperazine conjugates were synthesized and evaluated as anticancer agents. nih.gov In this design, the isoxazole (B147169) ring acts as a rigid linker, positioning the quinoxaline and piperazine moieties at a specific distance and orientation relative to each other. The results showed that compounds with specific substitutions on the terminal phenyl ring of the piperazine moiety exhibited potent activity, suggesting that the linker successfully oriented the pharmacophores for optimal interaction with the biological target (EGFR). nih.gov

Systematic modification of linkers is a powerful tool for improving drug properties. In related work on targeted radiopharmaceuticals, chemical modifications to a linker region had a significant impact on tumor-targeting and pharmacokinetic profiles. nih.gov These findings underscore the principle that altering the linker can modulate properties like binding potential, solubility, and metabolic stability, which is a translatable strategy for optimizing quinoxaline-piperazine derivatives.

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one functional group with another that retains similar physical or chemical properties, with the goal of improving the compound's biological profile. The piperazine ring, a common motif in drug discovery, is often a target for such replacement to modulate basicity, lipophilicity, and metabolic stability. enamine.netenamine.net

In the context of quinoxaline-based compounds, direct comparisons have been made between piperazine and its bioisosteres. In one study, replacing an N-substituted piperazine fragment with either a piperidine (B6355638) or a morpholine (B109124) fragment resulted in a significant decrease or complete loss of cytotoxic activity. nih.gov This demonstrates that for that particular biological target, the specific structural and electronic features of the 1,4-diazacyclohexane system of piperazine were essential for activity.

Common bioisosteres for the piperazine moiety include diazepanes, homopiperazines, and various constrained spirocyclic diamines. enamine.netcambridgemedchemconsulting.com The selection of an appropriate bioisostere can beneficially affect activity and reduce the cytotoxicity of the parent compound. enamine.net The goal of such a replacement is often to maintain the key interactions with the biological target while improving drug-like properties. blumberginstitute.org

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools to rationalize observed SAR and to predict the activity of novel compounds, thereby accelerating the drug discovery process. Quantitative structure-activity relationship (QSAR) modeling is a key computational technique used in this field.

QSAR modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use calculated molecular descriptors—numerical values that encode structural, electronic, or physicochemical properties—to predict the activity of new, unsynthesized molecules.

For quinoxaline derivatives, 3D-QSAR models have been developed to understand the structural requirements for enhancing biological activity. In a study on quinoxalinones with leptospirocidal activity, a 3D-QSAR model indicated that enhancing activity required more hydrophobic and less sterically bulky substituent groups. nih.gov

Similarly, a QSAR analysis of 2-(4-methylpiperazin-1-yl)quinoxaline derivatives as histamine (B1213489) H₄ receptor ligands identified several key descriptors. nih.gov These included descriptors related to the molecule's shape (Randic shape index), charge distribution (topological charges), and atomic properties. The model highlighted the importance of specific electronic and steric features for optimizing binding affinity. nih.gov QSAR studies on broader sets of piperazine derivatives have also been successful, identifying descriptors such as the energy of the lowest unoccupied molecular orbital (LUMO), molar refractivity, and aqueous solubility as being significantly correlated with inhibitory activity. mdpi.com These computational models provide rationales for observed SAR and offer a predictive framework for designing more potent 5-(1-piperazinyl)-quinoxaline analogues. nih.govmdpi.com

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-(1-piperazinyl)-quinoxaline analogues, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets.

In the context of anticancer drug design, quinoxaline-isoxazole-piperazine conjugates have been docked into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govmssm.edu These studies revealed that the quinoxaline moiety often establishes crucial hydrogen bonds and pi-pi stacking interactions with key amino acid residues. For instance, compounds 5d, 5e, and 5f, which demonstrated potent anticancer activity, showed more extensive binding interactions with EGFR than the reference drug erlotinib. nih.govmssm.edu The piperazine linker plays a critical role in correctly orienting the quinoxaline core and the substituted phenyl ring within the binding pocket to maximize these interactions.

Similarly, in the pursuit of novel inhibitors for targets like c-Kit tyrosine kinase, molecular docking has been employed to understand the binding of 2-piperazinyl quinoxaline derivatives. nih.govresearchgate.net These simulations can predict how modifications to the quinoxaline or piperazine rings will affect the binding affinity and guide the synthesis of more potent analogues. nih.govresearchgate.net The table below summarizes the binding energies of some docked quinoxaline-piperazine derivatives against the EGFR receptor, illustrating the correlation between lower binding energy and higher inhibitory activity. researchgate.net

| Compound | Binding Energy (kcal/mol) |

| 6c | -8.5 |

| 6h | -9.2 |

| 6i | -8.8 |

| 6n | -9.5 |

| Erlotinib (Standard) | -8.1 |

This interactive table showcases the predicted binding affinities of selected 5-(1-Piperazinyl)-quinoxaline analogues against the EGFR receptor.

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a more dynamic and realistic view by simulating the movements of atoms and molecules over time. researchgate.net This technique is crucial for assessing the stability of the predicted binding poses from docking studies and for understanding the flexibility of both the ligand and the protein. researchgate.net

For 2-piperazinyl quinoxaline derivatives targeting the c-Kit tyrosine kinase, MD simulations have been used to confirm the stability of the ligand-protein complex. nih.govresearchgate.net By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand over the simulation period, researchers can determine if the ligand remains securely bound in the active site. These simulations can also reveal the role of water molecules in mediating interactions and provide insights into the conformational changes that may occur upon ligand binding. nih.govresearchgate.net

Fragment-Based Drug Design Applied to the Quinoxaline-Piperazine Scaffold

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-affinity compounds (fragments) that bind to the target of interest. These fragments are then grown or linked together to produce a higher-affinity lead compound. The quinoxaline-piperazine scaffold is well-suited for FBDD approaches.

Lead Optimization Strategies

Once a promising hit compound is identified, lead optimization strategies are employed to improve its drug-like properties.

Hit-to-Lead Progression Methodologies

The progression from a "hit" (a compound with confirmed activity from a high-throughput screen) to a "lead" (a compound with a more optimized profile) is a critical phase in drug discovery. youtube.com For 5-(1-piperazinyl)-quinoxaline analogues, this process involves a systematic evaluation of structure-activity relationships (SAR). rsc.org

Initial hits often have moderate potency and may have liabilities such as poor solubility or metabolic instability. usf.edu The hit-to-lead process for piperazine amides, for example, involved systematically establishing SAR trends for different parts of the scaffold. rsc.orgnih.gov This modular analysis allows for the additive application of favorable modifications to quickly generate analogues with an optimal balance of properties, including potency, selectivity, aqueous solubility, and microsomal stability. nih.gov The goal is to identify a lead series with a clear path for further optimization into a clinical candidate. youtube.com

Scaffold Hopping Techniques

Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular scaffolds that are structurally different from a known active compound but retain similar biological activity. uniroma1.itnih.gov This technique is valuable for generating novel intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties of the original scaffold, or exploring new chemical space. uniroma1.itnih.gov

Optimization for Target Selectivity and Potency

A key goal of lead optimization is to enhance the potency of the compound against the intended target while minimizing its activity against other related targets (improving selectivity). For 5-(1-piperazinyl)-quinoxaline analogues, this is typically achieved through systematic modifications of the scaffold.

For instance, in the development of 5-HT7 receptor antagonists, systematic structural changes to a pyrimidine (B1678525) core, which can be considered a bioisostere of a quinoxaline fragment, demonstrated that substitutions at specific positions could dramatically increase binding affinity. nih.gov Similarly, for quinoxaline-piperazine conjugates targeting VEGFR-2, the introduction of different substituents on the terminal phenyl ring of the piperazine moiety led to significant variations in inhibitory potency. researchgate.net The table below illustrates the impact of different substituents on the VEGFR-2 inhibitory activity of a series of quinoxaline-piperazine-pyrazolo conjugates. researchgate.net

| Compound | Substitution | IC50 (µM) against VEGFR-2 |

| 5c | 4-Chloro | 0.08 ± 0.01 |

| 5e | 4-Fluoro | 0.07 ± 0.01 |

| 5f | 4-Nitro | 0.10 ± 0.02 |

| Sorafenib (Standard) | - | 0.1 ± 0.02 |

This interactive table displays the in vitro VEGFR-2 inhibitory activity of substituted quinoxaline-piperazine-pyrazolo conjugates, demonstrating the impact of substituent modifications on potency.

Through a combination of computational modeling and synthetic chemistry, researchers can rationally design and synthesize new analogues of 5-(1-piperazinyl)-quinoxaline with enhanced potency and selectivity for their intended biological targets.

Preclinical Biological Evaluation of 5 1 Piperazinyl Quinoxaline Derivatives

Antimicrobial Spectrum of Activity

Quinoxaline (B1680401) derivatives are recognized for their wide-ranging antimicrobial properties, a characteristic attributed to their unique chemical structure. nih.gov The introduction of a piperazine (B1678402) ring is a common strategy in medicinal chemistry aimed at enhancing the biological activity of pharmacophores. core.ac.ukmanipal.edu

Derivatives of the quinoxaline core have been evaluated for their in vitro antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that certain synthetic quinoxaline derivatives exhibit significant inhibitory effects against these microorganisms. nih.govnih.gov

For instance, a series of novel quinoxaline derivatives were tested against Bacillus subtilis (Gram-positive) and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.gov The results indicated that several compounds were highly active against both bacterial types, with some showing specific high activity against E. coli. nih.gov The antibacterial activity is often determined using methods like the disc diffusion assay, where the diameter of the inhibition zone around a disc impregnated with the test compound indicates its efficacy. nih.gov

The notable differences in activity between various substituted quinoxaline derivatives suggest that their mechanisms of action may differ, highlighting the importance of the specific chemical moieties attached to the core structure. researchwithrutgers.com

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives

| Bacterial Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Bacillus subtilis (Gram-positive) | Substituted Quinoxaline Derivatives | High Activity | nih.gov |

| Escherichia coli (Gram-negative) | Substituted Quinoxaline Derivatives | High Activity (Specifically for compounds 5c, 5d, 7a, 7c, 7e) | nih.gov |

| Pseudomonas aeruginosa (Gram-negative) | Substituted Quinoxaline Derivatives | High Activity | nih.gov |

The antifungal potential of quinoxaline-piperazine derivatives has also been a focus of research. Studies have explored their efficacy against various fungal pathogens, including those of clinical and agricultural significance. rsc.orgnih.gov

One area of investigation involves the synthesis of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives and their evaluation as inhibitors of drug efflux pumps in Candida albicans. rsc.org These pumps are a major mechanism of antifungal resistance. Research showed that numerous derivatives acted as dual inhibitors of the CaCdr1p and CaMdr1p transporters. rsc.org Furthermore, some of these compounds demonstrated a synergistic effect when combined with fluconazole (B54011), an established antifungal agent, indicating their potential to chemosensitize resistant strains. rsc.org

In other studies, flavonol derivatives incorporating both piperazine and quinoxaline fragments were synthesized and tested against various fungi. nih.gov One compound, designated N5, exhibited potent antifungal activity against Phomopsis sp and Phytophthora capsica, with half-maximal effective concentration (EC₅₀) values of 12.9 µg/mL and 25.8 µg/mL, respectively. nih.gov Mechanistic studies suggested that this compound damages the fungal cell membrane, leading to altered permeability and abnormal mycelial growth. nih.gov

Table 2: Antifungal Activity of Selected Quinoxaline-Piperazine Derivatives

| Fungal Strain | Compound Type | Mechanism/Activity | Reference |

|---|---|---|---|

| Candida albicans | Piperazinyl-pyrrolo[1,2-a]quinoxalines | Inhibition of CaCdr1p and CaMdr1p efflux pumps; Synergistic effect with fluconazole | rsc.org |

| Phomopsis sp. | Flavonol derivative with piperazine and quinoxaline (N5) | EC₅₀ of 12.9 µg/mL | nih.gov |

Quinoxaline derivatives, particularly quinoxaline-1,4-dioxides, have emerged as a promising scaffold for the development of new antimycobacterial agents. nih.govnih.gov These compounds have shown encouraging activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, including drug-resistant strains. nih.govmdpi.com

In one study, a series of novel quinoxaline-2-carboxylic acid 1,4-dioxide derivatives were evaluated. nih.gov Compound 4, identified as 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide, demonstrated the most potent activity against both M. tuberculosis and M. smegmatis strains. nih.gov The placement of the piperazine fragment on the quinoxaline ring was found to be crucial for activity; moving it from position 6 to 7 resulted in a decrease in antitubercular efficacy. nih.gov The mechanism of action for these compounds is suggested to be related to DNA damage. nih.gov

Other research has highlighted that modifications to the quinoxaline scaffold can lead to derivatives with significant inhibition percentages against M. tuberculosis. nih.gov The oxidation of nitrogen atoms in the quinoxaline ring to form 1,4-di-N-oxides has been noted to have a pronounced positive effect on antimycobacterial activity. nih.gov

Antiviral Activity Assessment

The broad biological profile of quinoxaline derivatives extends to antiviral activity. nih.govmdpi.com The functionalized quinoxaline core is considered a promising structure in the search for new therapies against various viral pathogens. mdpi.com

The emergence of novel respiratory viruses like SARS-CoV-2 has intensified the search for effective antiviral agents. nih.gov Quinoxaline derivatives have been identified as a chemical class of interest in this context. nih.govmdpi.com A systematic review of studies published between 2010 and 2020 pointed to a growing interest in developing compounds with a quinoxaline moiety for antiviral treatment. mdpi.com While direct evaluation of 5-(1-piperazinyl)-quinoxaline against these specific viruses is an area of ongoing research, related heterocyclic compounds have shown promise. For example, flavonoids such as tricin (B192558) have demonstrated the ability to suppress M protein mRNA synthesis in cells infected with the influenza virus. mdpi.com

In addition to human pathogens, quinoxaline derivatives have been assessed for their efficacy against plant viruses. Potato Virus Y (PVY) is a significant pathogen that causes substantial economic losses in agriculture. nih.gov

A series of novel quinoxaline derivatives containing dithioacetal moieties were designed, synthesized, and evaluated for their anti-PVY activity. researchgate.netacs.orgnih.gov One particular compound, D30, showed a half-maximal effective concentration (EC₅₀) for protective activity of 197 µg/mL, which was superior to control agents like ningnanmycin (B12329754) (423 µg/mL). acs.orgnih.gov Further investigation revealed that compound D30 could enhance the plant's own defense mechanisms by increasing defense enzyme activity and chlorophyll (B73375) content, thereby improving disease resistance. acs.orgnih.gov This suggests that quinoxaline derivatives could be developed into novel inhibitors for controlling plant viral diseases. acs.org

Broad-Spectrum Antiviral Screening

Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have attracted significant scientific interest due to their potential as potent antiviral agents. rsc.orgnih.gov Research has demonstrated that these compounds possess a broad spectrum of activity, showing efficacy against a variety of respiratory viruses, including influenza and several coronaviruses. rsc.orgnih.gov The versatility of the quinoxaline scaffold allows for functionalization, which can be tailored to target specific viral proteins or pathways, drawing parallels from their mechanisms of action in anticancer research to interfere with viral replication. nih.gov

Systematic reviews of quinoxaline derivatives have highlighted their promising development as antiviral drugs, with studies showing activity against a wide range of both DNA and RNA viruses. nih.govnih.govmdpi.com For instance, certain nih.govnih.govthieme-connect.detriazolo[4,3-a]quinoxaline derivatives have been evaluated for their antiviral properties, with some showing inhibitory activity against Herpes simplex virus (HSV). nih.gov Furthermore, a series of novel isatin (B1672199) derivatives incorporating a quinoxaline moiety demonstrated significant antiviral activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com Specifically, compounds within this series displayed high potency, with IC50 values in the nanomolar range against these viruses. mdpi.com The potential of quinoxaline derivatives is also being explored for targeting highly conserved viral proteins, such as the influenza NS1 protein, to block virus replication. nih.gov The consistent demonstration of activity against diverse viral families underscores the potential of the quinoxaline core in developing next-generation, broad-spectrum antiviral therapies. rsc.orgmdpi.com

| Derivative Class | Target Virus(es) | Key Findings |

|---|---|---|

| Isatin-Quinoxaline Hybrids | Influenza (H1N1), Herpes Simplex Virus 1 (HSV-1), Coxsackievirus B3 (COX-B3) | Displayed high antiviral activity with IC50 values as low as 0.0027 µM against H1N1, 0.0022 µM against HSV-1, and 0.0092 µM against COX-B3. mdpi.com |

| nih.govnih.govthieme-connect.detriazolo[4,3-a]quinoxalines | Herpes Simplex Virus (HSV) | One derivative, 1-(4-chloro-8-methyl nih.govnih.govthieme-connect.detriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea (B124793), reduced viral plaques by 25% at a concentration of 20 µg/mL. nih.gov |

| General Quinoxalines | Respiratory Viruses (Influenza, Coronaviruses) | Identified as promising candidates for antiviral intervention, with some derivatives showing potential as inhibitors of SARS-CoV and SARS-CoV-2. rsc.orgnih.gov |

| Pyrazolo[3,4-b]quinoxalines | Hepatitis B Virus (HBV) | Showed encouraging anti-HBV activity, although the most potent compounds were associated with high cytotoxicity. mdpi.com |

Anticancer and Antitumor Potential

Derivatives of the quinoxaline scaffold have been extensively evaluated for their cytotoxic effects against a panel of human cancer cell lines. researchgate.net Numerous studies have demonstrated significant cytotoxic activity against common lines such as HCT116 (human colon carcinoma), HepG2 (liver hepatocellular carcinoma), and MCF-7 (human breast adenocarcinoma). nih.govresearchgate.net

For example, a series of novel 6-chloroquinoxaline (B1265817) derivatives was tested against HCT-116 and MCF-7 cell lines, with one compound exhibiting greater cytotoxicity (IC50 values of 6.18 μM for HCT-116 and 5.11 μM for MCF-7) than the standard chemotherapeutic drug doxorubicin. ekb.eg Similarly, quinoxaline-isoxazole-piperazine conjugates have shown potent activity against MCF-7, HepG-2, and HCT-116 cell lines. researchgate.net In another study, 2-piperazinyl quinoxaline derivatives were evaluated against human ovarian and colon-derived tumor cell lines, with several hybrid compounds showing excellent anti-proliferative activities with IC50 values below 1 μM. nih.gov

The cytotoxic potential of these compounds has also been confirmed in other colon cancer cell lines, such as colon 205, and against human gastric adenocarcinoma cells (MKN 45). nih.gov One particular compound, Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione, was found to be markedly cytotoxic against MKN 45 cells with an IC50 value of 0.073 μM. nih.gov Research on 2-oxo-3-phenylquinoxaline derivatives showed significant reductions in cell viability in HCT-116 cells, with IC50 values around 26.75–28.85 μg/mL. rsc.org These findings collectively highlight the broad-spectrum cytotoxic potential of quinoxaline derivatives against various cancer types.

| Cell Line | Derivative Type | IC50 Value |

|---|---|---|

| HCT116 (Colon) | 6-chloroquinoxaline derivative | 6.18 µM ekb.eg |

| HCT116 (Colon) | N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide | 2.5 µM researchgate.net |

| HCT116 (Colon) | 2-oxo-3-phenylquinoxaline derivative | 26.75 ± 3.50 µg/mL rsc.org |

| HepG2 (Liver) | (quinoxalin-2-yl)benzene sulphonamide | Potent activity reported nih.gov |

| HepG2 (Liver) | Quinoxaline 1,4-di-N-oxide derivative | 1.9 µg/mL nih.gov |

| MCF-7 (Breast) | 6-chloroquinoxaline derivative | 5.11 µM ekb.eg |

| MCF-7 (Breast) | 2-substituted quinoxaline | Significant cytotoxicity reported ekb.eg |

| MKN 45 (Gastric) | Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | 0.073 µM nih.gov |

| Human Ovarian | 2-piperazinyl quinoxaline hybrid | < 1 µM nih.gov |

| Human Colon | 2-piperazinyl quinoxaline hybrid | < 1 µM nih.gov |

A significant area of research for quinoxaline derivatives, particularly quinoxaline 1,4-dioxides (QdNOs), is their selective toxicity toward hypoxic cells, which are a common feature of solid tumors and contribute to resistance against conventional therapies. nih.govnih.govnih.gov These compounds act as bioreductive agents; they are activated under low-oxygen conditions to form cytotoxic radical species. nih.gov In the presence of oxygen, these active species are oxidized back to the less toxic parent compound, leading to selective cell killing in the hypoxic tumor microenvironment. nih.gov

The degree of selective toxicity is often quantified by the hypoxia cytotoxicity ratio (HCR), which is the ratio of the drug concentration required to produce the same effect under aerobic (oxic) versus anoxic (hypoxic) conditions. nih.gov Studies have shown that the HCR is highly dependent on the chemical structure and substituents on the quinoxaline heterocycle. nih.gov For instance, the 2-benzoyl-3-phenyl-6,7-dichloro derivative of QdNO (DCQ) was found to be a potent cytotoxin with an HCR of 100, while other derivatives showed lower, yet still significant, selectivity with HCRs ranging from 6.5 to 40. nih.gov Another study on 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides found that 6(7)-fluoro and 6(7)-chloro compounds displayed the greatest hypoxia selectivity. nih.gov A specific derivative, 7-chloro-3-[[(N,N-dimethylamino)propyl]amino]-2-quinoxalinecarbonitrile 1,4-di-N-oxide hydrochloride (Q-85 HCl), was highly toxic in hypoxic Caco-2 cells, with a potency of 0.4 µM and a high selectivity ratio (HCR=155). nih.gov

| Derivative | Cell Line | Hypoxia Cytotoxicity Ratio (HCR) | Key Findings |

|---|---|---|---|

| 2-benzoyl-3-phenyl-6,7-dichloro QdNO (DCQ) | T-84 (Human Colon) | 100 nih.gov | Potent at 1 µM under hypoxia. nih.gov |

| 2-benzoyl-3-phenyl QdNO (BPQ) | T-84 (Human Colon) | 40 nih.gov | Hypoxia potency of 20 µM. nih.gov |

| 2-aceto-3-methyl QdNO | T-84 (Human Colon) | 8.5 nih.gov | Less cytotoxic under hypoxia. nih.gov |

| 2,3-tetramethylene QdNO (TMQ) | T-84 (Human Colon) | 6.5 nih.gov | Least potent cytotoxin to hypoxic cells. nih.govresearchgate.net |

| 7-chloro-3-[[(N,N-dimethylamino)propyl]amino]-2-quinoxalinecarbonitrile 1,4-di-N-oxide HCl (Q-85 HCl) | Caco-2 (Human Colon) | 155 nih.gov | Best profile of potency (0.4 µM) and selectivity in the study. nih.gov |

| Fused quinoxaline di-N-oxide (Compound 10a) | EAC (Ehrlich Ascites Carcinoma) | >111 nih.gov | Approximately 15 times more selective than the standard. nih.gov |

The anti-proliferative activity of 5-(1-Piperazinyl)-quinoxaline derivatives has been a key focus of their evaluation as potential anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines, with their efficacy often linked to specific structural features. nih.govnih.govmdpi.com

In one study, a series of novel 2-piperazinyl quinoxaline derivatives linked to isatin-based metformin (B114582) or thio/semicarbazones were evaluated for anticancer activity against human ovarian and colon-derived tumor cell lines. nih.gov Several of these hybrid compounds exhibited excellent anti-proliferative activities, with two compounds in particular, N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-chloro-1-H-indole,2,3-dion-3-metformin and its 5-bromo analog, proving to be the most potent, with IC50 values under 1 μM. nih.gov

Another investigation focused on new quinoxaline derivatives bearing an oxirane ring, which were tested against neuroblastoma cell lines SK-N-SH and IMR-32. nih.govmdpi.com The results indicated that stereochemistry plays a crucial role in the anti-proliferative activity, with trans derivatives generally displaying better activities than their cis counterparts. nih.gov Compounds with nitrofuran substituents demonstrated the highest anti-proliferative activity in this series, with IC50 values as low as 2.49 ± 1.33 μM against SK-N-SH cells and 3.96 ± 2.03 μM against IMR-32 cells. nih.govmdpi.com These findings underscore the potential of the quinoxaline scaffold as a foundation for developing potent anti-proliferative agents.

| Derivative | Cell Line | IC50 Value |

|---|---|---|

| N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-chloro-1-H-indole,2,3-dion-3-metformin | Human Ovarian/Colon | < 1 µM nih.gov |

| N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-bromo-1-H-indole,2,3-dion-3-metformin | Human Ovarian/Colon | < 1 µM nih.gov |

| Oxiranyl-Quinoxaline with nitrofuran substituent (Compound 11a) | SK-N-SH (Neuroblastoma) | 2.49 ± 1.33 µM nih.gov |

| Oxiranyl-Quinoxaline with nitrofuran substituent (Compound 11a) | IMR-32 (Neuroblastoma) | 3.96 ± 2.03 µM nih.gov |

| Oxiranyl-Quinoxaline with nitrofuran substituent (Compound 11b) | SK-N-SH (Neuroblastoma) | 5.3 ± 2.12 µM nih.gov |

| Oxiranyl-Quinoxaline with nitrofuran substituent (Compound 11b) | IMR-32 (Neuroblastoma) | 7.12 ± 1.59 µM nih.gov |

Neuropharmacological Studies

Quinoxaline derivatives have been investigated for their potential in treating neurological disorders, with a particular focus on their anticonvulsant activity. thieme-connect.denih.gov The structural framework of quinoxaline is considered a valuable scaffold for the development of new antiepileptic drugs. nih.gov

Research into new derivatives of quinoxaline, synthesized by condensing various aromatic aldehydes with a 2-(2-oxo-3-phenyl-quinoxalin-1(2H)-yl) acetohydrazide precursor, has demonstrated notable anticonvulsant effects. thieme-connect.de When tested, several of these compounds showed significant activity, with two compounds exhibiting the highest anticonvulsant potency relative to the reference drug phenobarbital (B1680315) sodium, achieving relative potencies of 0.8 and 0.75. thieme-connect.de

In another study, two novel sets of quinoxaline derivatives were designed based on the pharmacophoric features of effective α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, which are known to have anticonvulsant properties. nih.gov The anticonvulsant activity was evaluated in vivo using a pentylenetetrazol-induced seizure model. Several of the synthesized compounds showed promising activities, with ED50 values ranging from 23.02 mg/kg to 37.50 mg/kg. nih.gov These studies suggest that the quinoxaline nucleus is a promising starting point for the design and synthesis of novel anticonvulsant agents. mendeley.com

| Derivative Type | Test Model | Measurement | Result |

|---|---|---|---|

| Arylidene of 2-(2-oxo-3-phenyl-quinoxalin-1(2H)-yl) acetohydrazide (V1) | Not Specified | Relative Potency vs. Phenobarbital | 0.75 thieme-connect.de |

| Arylidene of 2-(2-oxo-3-phenyl-quinoxalin-1(2H)-yl) acetohydrazide (V3) | Not Specified | Relative Potency vs. Phenobarbital | 0.8 thieme-connect.de |

| Novel quinoxaline derivative (Compound 24) | Pentylenetetrazol-induced seizure | ED50 | 37.50 mg/kg nih.gov |

| Novel quinoxaline derivative (Compound 28) | Pentylenetetrazol-induced seizure | ED50 | 23.02 mg/kg nih.gov |

| Novel quinoxaline derivative (Compound 32) | Pentylenetetrazol-induced seizure | ED50 | 29.16 mg/kg nih.gov |

| Novel quinoxaline derivative (Compound 33) | Pentylenetetrazol-induced seizure | ED50 | 23.86 mg/kg nih.gov |

Anxiolytic-Like Properties

The anxiolytic potential of quinoxaline derivatives has been a subject of significant preclinical investigation, with studies employing various rodent behavioral models to determine efficacy. A novel series of C2,C3-quinoxaline derivatives underwent evaluation for their anxiolytic capabilities using the elevated plus maze (EPM), open field (OF), and light-dark box (LDB) tests. nih.gov Among the synthesized compounds, four (2a, 2b, 2c, and 4b) demonstrated notable activity in the EPM test. nih.gov Further assessment in the LDB model confirmed these anxiolytic properties, identifying compound 2b (2-(2-{[3-(4-tert-butylphenyl)quinoxaline-2-yl]methyl}-4,5-dimethoxyphenyl)-N-methylethan-1-amine hydrochloride) as the most active derivative. nih.gov Notably, only compound 2c showed an influence on locomotor activity in the OF test, suggesting that the anxiolytic effects of the other compounds are not due to sedation. nih.gov

Research into arylpiperazine derivatives has also provided evidence for anxiolytic-like effects, primarily mediated through the serotonergic system. nih.gov Two new arylpiperazine compounds, 4p (N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide) and 3o (N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide), were studied using the EPM test. nih.gov The findings confirmed the anxiolytic effects of both compounds and suggested that their mechanism of action involves direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. nih.gov The anxiolytic effects of these compounds in the EPM were reversed by a selective 5-HT1A antagonist, WAY 100635, but not by the GABAA-BDZ receptor complex antagonist flumazenil. nih.gov

| Compound | Test Model | Key Findings | Reference |

|---|---|---|---|

| 2b | Elevated Plus Maze (EPM), Light-Dark Box (LDB) | Demonstrated the highest anxiolytic activity among the series. | nih.gov |

| 4p and 3o | Elevated Plus Maze (EPM) | Confirmed anxiolytic effects, likely mediated by 5-HT1A receptors. | nih.gov |

| JJGW08 | Four-Plate Test, Marble Burying Test | Showed anxiolytic-like properties. | mdpi.com |

Antidepressant Activity